[1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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Overview
Description
[1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Substitution Reactions:
Formation of the Methanamine Group:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the methanamine group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, reduced triazole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used in bioconjugation techniques to label proteins for imaging or tracking.
Medicine:
Drug Development: The compound’s triazole moiety is a common feature in many pharmaceuticals, suggesting potential therapeutic applications.
Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain microbial strains.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications as a pesticide or herbicide due to its chemical properties.
Mechanism of Action
The mechanism of action of [1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- [1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
- [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
- [1-(2-methoxy-5-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
Uniqueness:
- Substituent Effects: The presence of both methoxy and methyl groups on the phenyl ring provides unique electronic and steric properties, influencing the compound’s reactivity and binding interactions.
- Triazole Ring: The triazole ring is a versatile scaffold that can engage in various chemical interactions, making the compound suitable for diverse applications.
Properties
IUPAC Name |
[1-(2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.ClH/c1-8-3-4-11(16-2)10(5-8)15-7-9(6-12)13-14-15;/h3-5,7H,6,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUXZMZPZQKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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